N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
Description
N-tert-Butyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is a synthetic acetamide derivative characterized by a tert-butyl group, a sulfonamido moiety, and a methyl-substituted benzene ring. This article compares these analogs to elucidate structural-property relationships.
Properties
IUPAC Name |
N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11-6-8-12(9-7-11)20(18,19)16(5)10-13(17)15-14(2,3)4/h6-9H,10H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQZCHKLVQYLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can be achieved through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired amide .
Another efficient method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O. This reaction is performed at 50°C under solvent-free conditions and also yields high amounts of the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key data for structurally related N-tert-butyl acetamide derivatives from the literature, focusing on molecular properties, synthesis, and substituent effects:
Key Observations:
Molecular Weight and Melting Points :
- Higher molecular weight compounds like II-56 (402.17 g/mol) exhibit elevated melting points (124–126°C), whereas 5i , despite lacking molecular weight data, shows the highest melting point (217–219°C) due to the rigid pyrenyl group enhancing intermolecular interactions .
- IV-22 , a yellow oil, lacks a defined melting point, likely due to reduced crystallinity from its alkyne substituent .
Chromatographic Behavior (Rf Values): Polar substituents (e.g., dimethylamino in 5d) reduce mobility, yielding lower Rf values (0.10) in non-polar solvents. In contrast, 5h (Rf = 0.50) and IV-22 (Rf = 0.44) exhibit higher mobility, correlating with less polar substituents like naphthyl or alkyne groups .
Synthesis Yields :
- II-56 achieved the highest yield (95%) via a multicomponent reaction, attributed to optimized conditions and stable intermediates .
- Bulky substituents (e.g., pyrenyl in 5i ) lowered yields (40%), likely due to steric hindrance during crystallization .
Substituent Effects: Electron-Donating Groups: Dimethylamino (in 5d) enhances solubility in polar solvents but reduces thermal stability (lower Mp = 155°C) . Electron-Withdrawing Groups: Chlorine in II-56 and IV-22 increases molecular polarity, influencing NMR chemical shifts and reactivity .
Biological Activity
N-tert-Butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of the compound's effects.
- Molecular Formula : C13H19N3O2S
- Molecular Weight : 273.37 g/mol
- CAS Number : Not specified in the sources but can be derived from related compounds.
Biological Activity Overview
The biological activity of N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide primarily focuses on its anticancer properties and its mechanism of action in inducing apoptosis in cancer cells.
Anticancer Mechanism
Research indicates that compounds with similar structures can induce apoptosis in tumor cells through various pathways, including:
- Caspase Activation : Activation of caspases is a critical step in the apoptotic process. Studies have shown that certain sulfonamide derivatives can lead to increased caspase-3 activation, which is essential for executing apoptosis in cancer cells .
- DNA Synthesis Inhibition : The MTT assay and DNA synthesis analysis are common methods used to evaluate the cytotoxic effects of such compounds on cancer cell lines. For instance, compounds similar to N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide have demonstrated significant inhibition of DNA synthesis in A549 and C6 cell lines .
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest, leading to reduced proliferation rates in cancer cells.
Study 1: Anticancer Activity Evaluation
A study published in 2014 synthesized a series of sulfonamide derivatives and evaluated their anticancer activities against various cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to apoptosis via caspase activation and DNA synthesis inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 12.5 | Caspase Activation |
| 6g | C6 | 15.0 | DNA Synthesis Inhibition |
Study 2: Structure-Activity Relationship (SAR)
In exploring the structure-activity relationship, modifications to the sulfonamide group were found to enhance the anticancer activity significantly. The introduction of methyl groups at specific positions on the benzene ring correlated with increased potency against tumor cells .
Pharmacological Potential
Beyond anticancer properties, N-tert-butyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may exhibit other pharmacological activities:
- Antimicrobial Activity : Similar sulfonamide compounds have been noted for their antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can modulate inflammatory pathways, providing a basis for further research into their use as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
